N-(2-carbamoyl-1-benzofuran-3-yl)-9H-xanthene-9-carboxamide
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Description
N-(2-carbamoyl-1-benzofuran-3-yl)-9H-xanthene-9-carboxamide, also known as XAV939, is a synthetic small molecule inhibitor that has been widely used in scientific research due to its ability to selectively inhibit the Wnt/β-catenin signaling pathway. This pathway plays a critical role in a variety of biological processes, including embryonic development, tissue homeostasis, and stem cell maintenance. Dysregulation of the Wnt/β-catenin pathway has been implicated in numerous diseases, including cancer, osteoporosis, and Alzheimer's disease.
Scientific Research Applications
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of compounds with structures related to "N-(2-carbamoyl-1-benzofuran-3-yl)-9H-xanthene-9-carboxamide." For example, studies have developed methods for the diversity-oriented synthesis of highly functionalized benzofuran-2-carboxamides, utilizing reactions like the Ugi four-component reaction and microwave-assisted Rap–Stoermer Reaction to achieve moderate to good yields of benzofuran-2-carboxamides (Han et al., 2014). Another study focused on the unexpected formation of 4-[(1-carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid, highlighting novel methodologies in the synthesis of compounds with benzofuran units (Rodríguez et al., 2022).
Biological Activities
Compounds containing the benzofuran moiety have been investigated for their potential biological activities. For instance, microwave-assisted synthesis of benzofuran-2-carboxamide derivatives has been conducted, with these compounds assayed for in vivo anti-inflammatory, analgesic, and antipyretic activities, demonstrating the medicinal significance of benzofuran derivatives (Xie et al., 2014). Another study synthesized benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives as new cholinesterase inhibitors, highlighting the therapeutic potential of benzofuran derivatives in treating diseases related to cholinesterase activity (Abedinifar et al., 2018).
Molecular Docking and Design
Research into the design and development of novel inhibitors utilizing benzofuran derivatives includes studies on their inhibitory activity against enzymes like xanthine oxidase and tyrosinase. These compounds have been evaluated for their potential use in designing drugs for treating conditions associated with these enzymes (Bandgar et al., 2012).
properties
IUPAC Name |
N-(2-carbamoyl-1-benzofuran-3-yl)-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O4/c24-22(26)21-20(15-9-3-6-12-18(15)29-21)25-23(27)19-13-7-1-4-10-16(13)28-17-11-5-2-8-14(17)19/h1-12,19H,(H2,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBMOSZHMCQZED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=C(OC5=CC=CC=C54)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-carbamoyl-1-benzofuran-3-yl)-9H-xanthene-9-carboxamide |
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